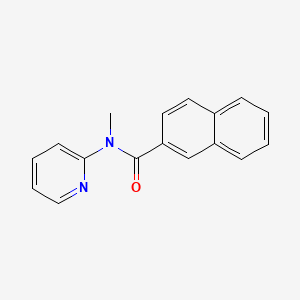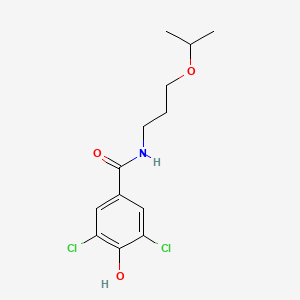
4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It was first synthesized in 1999 and has since been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This, in turn, alters the expression of genes that are involved in various cellular processes, including cell cycle regulation, DNA repair, apoptosis, and differentiation.
Biochemical and Physiological Effects
4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for HDAC enzymes, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide, including the development of more potent and selective HDAC inhibitors, the investigation of its effects on specific disease pathways, and the exploration of its potential for combination therapy with other drugs. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide is synthesized through a multistep process that involves the reaction of 4-methylpiperidine with 1-methylsulfonylpiperidine-3-carboxylic acid, followed by the reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sulfonamide to yield the final product, 4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide.
Applications De Recherche Scientifique
4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a critical role in the development and progression of various diseases.
Propriétés
IUPAC Name |
4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O4S2/c1-11-5-8-14(9-6-11)21(18,19)13-12-4-3-7-15(10-12)20(2,16)17/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWNAFPBFIJPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)NC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)
![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)

![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)

![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)